molecular formula C21H33N3O2 B12884471 6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline CAS No. 36783-36-5

6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline

Cat. No.: B12884471
CAS No.: 36783-36-5
M. Wt: 359.5 g/mol
InChI Key: BVZKGKZHIUQDIN-UHFFFAOYSA-N
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Description

N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy and methyl groups, and a diethylpentane diamine side chain, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups at specific positions. The final step involves the attachment of the diethylpentane diamine side chain. Common reagents used in these reactions include methanol, ethyl iodide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5,8-dimethoxy-2,4-dimethylquinolin: A structurally similar compound with different functional groups.

    N4-(5,8-Dimethoxy-2-methyl-6-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine: Another compound with a similar quinoline core but different side chains.

Uniqueness

N4-(5,8-dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentane-1,4-diamine stands out due to its specific substitution pattern and side chain, which confer unique chemical and biological properties

Properties

CAS No.

36783-36-5

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

4-N-(5,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C21H33N3O2/c1-7-24(8-2)13-9-10-15(3)22-18-14-19(25-5)20-17(21(18)26-6)12-11-16(4)23-20/h11-12,14-15,22H,7-10,13H2,1-6H3

InChI Key

BVZKGKZHIUQDIN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=C2C(=C1OC)C=CC(=N2)C)OC

Origin of Product

United States

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